![molecular formula C16H25BrO B1624974 10-Phenoxydecyl bromide CAS No. 2033-87-6](/img/structure/B1624974.png)
10-Phenoxydecyl bromide
Overview
Description
10-Phenoxydecyl bromide is an organic compound with the molecular formula C16H25BrO. It is characterized by a phenoxy group attached to a decyl chain, which is further bonded to a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Phenoxydecyl bromide can be synthesized through the reaction of 10-phenoxydecanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically involves heating the alcohol with the brominating agent under reflux conditions to facilitate the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 10-Phenoxydecyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can react with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products .
Common Reagents and Conditions:
Amines: Reacting with primary or secondary amines under mild heating conditions to form amine derivatives.
Thiols: Reacting with thiols in the presence of a base to form thioethers.
Alkoxides: Reacting with alkoxides to form ethers.
Major Products Formed: The major products formed from these reactions include amine derivatives, thioethers, and ethers, depending on the nucleophile used in the substitution reaction .
Scientific Research Applications
10-Phenoxydecyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Phenoxydecyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can interact with various nucleophiles. This property makes it useful in modifying other molecules and creating new compounds with desired functionalities .
Comparison with Similar Compounds
10-Phenoxydecyl chloride: Similar structure but with a chlorine atom instead of bromine.
10-Phenoxydecyl iodide: Similar structure but with an iodine atom instead of bromine.
10-Phenoxydecyl fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 10-Phenoxydecyl bromide is unique due to the specific reactivity of the bromine atom, which offers a balance between reactivity and stability. Bromine is more reactive than chlorine but less reactive than iodine, making it suitable for a wide range of chemical transformations .
Biological Activity
10-Phenoxydecyl bromide is a compound of interest due to its potential biological activities, particularly in the context of mitochondrial function and cellular bioenergetics. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
This compound is characterized by its phenoxy group attached to a decyl chain, making it lipophilic and capable of penetrating biological membranes. Its structure allows it to interact with various cellular components, especially mitochondria, which are crucial for energy production and apoptosis regulation.
Research indicates that this compound acts as a hydrogen sulfide (H₂S) donor, which has been shown to have protective effects against oxidative stress in cells. The compound enhances mitochondrial bioenergetics by stimulating electron transport and improving ATP synthesis at lower concentrations while exhibiting inhibitory effects at higher concentrations. This dual action highlights the compound's pharmacological bell-shaped response curve.
Key Findings:
- Mitochondrial Protection : this compound has been shown to protect mitochondrial DNA from oxidative damage induced by glucose oxidase, suggesting its role as an antioxidant.
- Cell Viability : In vitro studies demonstrated that pretreatment with this compound significantly improved cell viability under oxidative stress conditions.
- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS production, reducing oxidative stress markers in treated cells.
Research Studies and Data
A comprehensive analysis of studies involving this compound reveals its promising biological activities:
Study | Findings |
---|---|
Khan et al. (2024) | Demonstrated the antioxidant properties and cytoprotective effects against oxidative stress in endothelial cells. |
Trionnaire et al. (2024) | Evaluated the synthesis and functional activity of this compound as a mitochondria-targeted H₂S donor, showing enhanced cellular bioenergetics. |
AP39 Study (2014) | Reported concentration-dependent effects on mitochondrial activity, with protective outcomes against oxidative damage at specific dosages. |
Case Studies
-
Endothelial Cell Model :
- Objective : To assess the protective effects of this compound on bEnd.3 murine microvascular endothelial cells.
- Methodology : Cells were treated with varying concentrations of the compound before exposure to oxidative stress.
- Results : Treatment significantly reduced ROS levels and improved mitochondrial function compared to untreated controls.
-
Neuroblastoma Cell Line Study :
- Objective : To investigate the cytotoxic effects of this compound in SH-SY5Y neuroblastoma cells.
- Methodology : Cell viability was measured using the alamar blue assay after treatment with different concentrations.
- Results : The study revealed a clear structure-toxicity relationship, indicating that specific modifications in the compound's structure could enhance its therapeutic potential.
Properties
IUPAC Name |
10-bromodecoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrO/c17-14-10-5-3-1-2-4-6-11-15-18-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSYEFBMVBKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443233 | |
Record name | [(10-Bromodecyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-87-6 | |
Record name | [(10-Bromodecyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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